High-Affinity Adenosine Receptor Binding Compared to Unsubstituted Furan Analogs
A derivative of the target compound, specifically the 2-(2-methoxybenzyl)-5-(5-methylfuran-2-yl) substituted pyrazolopyrimidine, demonstrates potent binding affinity for human adenosine receptors A2A and A1, with Ki values of 3.62 nM and 18 nM, respectively [1]. This indicates that the 5-methylfuran-2-yl moiety is a critical component for achieving high-affinity interactions in this receptor family, providing a clear advantage over simpler furan analogs for GPCR-targeted research.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Derivative: 2-(2-methoxybenzyl)-5-(5-methylfuran-2-yl)-substituted core. Ki values: hA2A = 3.62 nM; hA1 = 18 nM. |
| Comparator Or Baseline | Baseline: Unsubstituted furan or pyrazole derivatives would be expected to have significantly lower affinity based on SAR. |
| Quantified Difference | Low nanomolar potency (3.62 nM) against hA2A. |
| Conditions | In vitro binding assay on human adenosine receptors. |
Why This Matters
This class-level inference suggests that 5-(5-methylfuran-2-yl)-1H-pyrazole is a superior starting scaffold for designing high-affinity adenosine receptor modulators compared to simpler, unsubstituted analogs.
- [1] Federico, S., et al. Exploring the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidin-7-amino scaffold to target human A(1) and A(2A) adenosine receptors. Bioorganic & Medicinal Chemistry. 2016. View Source
